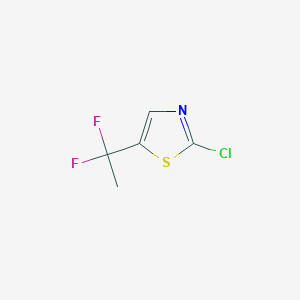

2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-5-(1,1-difluoroethyl)pyridine” is a chemical compound with the CAS Number: 1353777-55-5 . It has a molecular weight of 177.58 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClF2N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H3 . This indicates that the compound has a pyridine ring with a chlorine atom and a difluoroethyl group attached to it .Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It has a density of 1.305 g/mL at 25 °C . The refractive index (n20/D) is 1.481 .Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-Chloro-5-(1,1-difluoroethyl)-1,3-thiazole and its derivatives have been explored for their role as corrosion inhibitors. For instance, Bentiss et al. (2007) studied the inhibition properties of 2,5-disubstituted 1,3,4-thiadiazoles on mild steel in hydrochloric acid, revealing their potential as effective corrosion inhibitors (Bentiss et al., 2007). Similarly, Kaya et al. (2016) used density functional theory and molecular dynamics simulations to predict the corrosion inhibition performances of various thiazole and thiadiazole derivatives (Kaya et al., 2016).

Synthetic Applications

These compounds have also found use in synthetic chemistry. Colella et al. (2018) reported the synthesis of a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, used to create thiazoles for drug discovery programs, highlighting the versatility of thiazole derivatives in synthetic applications (Colella et al., 2018).

Structural and Electronic Properties

Studies on the structural and electronic properties of thiazole derivatives are also significant. Kerru et al. (2019) reported on the crystal and molecular structure of a related compound, providing insights into the electronic properties and potential applications as nonlinear optical (NLO) materials (Kerru et al., 2019). Additionally, Takikawa et al. (1985) explored the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, demonstrating the chemical versatility of these compounds (Takikawa et al., 1985).

Anticancer Activity

The potential of thiazole and thiadiazole derivatives in pharmacology, particularly as anticancer agents, has been a subject of research. Gomha et al. (2017) synthesized new pharmacophores containing thiazole moiety and evaluated them as potent anticancer agents (Gomha et al., 2017).

Correlation with Corrosion Inhibition Efficiency

Lebrini et al. (2005) conducted a study on thiadiazole derivatives as corrosion inhibitors, correlating their electronic properties with experimental efficiencies (Lebrini et al., 2005).

Fungicidal Activity

The fungicidal activity of thiazole and thiadiazole derivatives against agricultural pathogens like Rhizoctonia solani has also been researched, as shown in a study by Chen et al. (2000) (Chen et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-5-(1,1-difluoroethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF2NS/c1-5(7,8)3-2-9-4(6)10-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBHQMGWMPFPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(S1)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2927684.png)

![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)

![2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2927693.png)

![5-(4-isopropylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927696.png)

![1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2927698.png)

![4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2927699.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2927700.png)

![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2927701.png)

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)